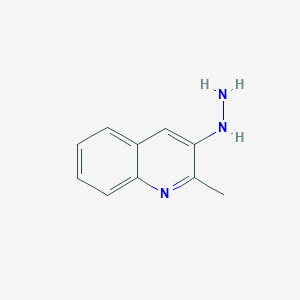

3-Hydrazinyl-2-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2-methylquinolin-3-yl)hydrazine |

InChI |

InChI=1S/C10H11N3/c1-7-10(13-11)6-8-4-2-3-5-9(8)12-7/h2-6,13H,11H2,1H3 |

InChI Key |

RLJYANWAGFNOHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1NN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Hydrazinyl 2 Methylquinoline

Reactions at the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a key site for the chemical modification of 3-hydrazinyl-2-methylquinoline. Its nucleophilic nature allows for reactions with various electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Formation of Hydrazones and Schiff Bases with Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones readily forms hydrazones, a class of compounds containing the C=N-NH- functionality. derpharmachemica.comnih.govresearchgate.netlibretexts.org This condensation reaction is a fundamental transformation of the hydrazinyl group and serves as a gateway to a diverse array of derivatives. derpharmachemica.comthermofisher.com The resulting hydrazones can exhibit a range of biological activities. For instance, some quinoline (B57606) hydrazones have demonstrated antimicrobial properties. derpharmachemica.comresearchgate.net

The synthesis of these compounds typically involves the condensation of this compound with an appropriate aldehyde or ketone. derpharmachemica.comthermofisher.comsmolecule.comvulcanchem.com For example, the reaction with various aryl ketones can be employed to prepare a series of hydrazone derivatives. derpharmachemica.com Similarly, reactions with quinoline-3-carbaldehydes bearing different substituents have been used to synthesize novel hydrazones. mdpi.com

Cyclization Reactions to Form New Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The hydrazinyl moiety of this compound is a versatile precursor for the synthesis of various fused heterocyclic systems, most notably pyrazoles and triazoles. nih.gove-journals.inbeilstein-journals.org These reactions typically proceed through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

Pyrazole (B372694) Formation: Pyrazole derivatives can be synthesized by reacting this compound with 1,3-dicarbonyl compounds or their equivalents. e-journals.inresearchgate.netbeilstein-journals.orgorganic-chemistry.org For example, the condensation with acetylacetone (B45752) yields 3,5-dimethyl-1-(4-methylquinolino)-pyrazole. The reaction of 2-hydrazino-4-methylquinoline (B188251) with α-phenyl-β-cyanoketones has also been reported to produce 5-aminopyrazole derivatives, which have shown antibacterial activity. beilstein-journals.org

Triazole Formation: Triazole-fused quinolines, specifically 1,2,4-triazolo[4,3-a]quinolines, are another important class of heterocycles synthesized from hydrazinylquinolines. nih.govorganic-chemistry.orgmdpi.comnih.govbeilstein-journals.org These compounds are generally formed via the cyclization of quinoline substrates bearing a hydrazine (B178648) substituent at the C-2 position. nih.gov Methods include the cyclocondensation of hydrazides and the oxidative cyclization of hydrazones. nih.gov The resulting triazoloquinolines have been investigated for a wide range of biological activities. nih.gov

Acylation and Sulfonylation of the Hydrazinyl Group

The nucleophilic nitrogen atoms of the hydrazinyl group can be readily acylated and sulfonylated.

Acylation: Acylation of hydrazinylquinolines with acylating agents such as acid chlorides or anhydrides introduces an acyl group onto the hydrazine moiety. This reaction can be a precursor for further cyclization reactions or to modify the electronic and steric properties of the molecule. For example, acylation of a hydrazide can be followed by condensation to form N-acylhydrazones. grafiati.com

Sulfonylation: The reaction of hydrazinylquinolines with sulfonyl chlorides leads to the formation of sulfonylated derivatives. Sulfonyl hydrazides are versatile reagents in organic synthesis and can be used to introduce sulfonyl groups into various molecules. tandfonline.com

Reactions Involving the Quinoline Nitrogen Atom

The nitrogen atom within the quinoline ring system is also a site for chemical modification, allowing for the introduction of various substituents.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The quinoline nitrogen can undergo N-alkylation with alkyl halides or other alkylating agents. heteroletters.orgrsc.org This reaction is often carried out in the presence of a base. heteroletters.org For example, 4-chloro-2-methylquinolines can be reacted with secondary cyclic amines in the presence of Hunig's base to yield N-alkylated products. heteroletters.org The N-alkylation of pyrazolo[3,4-b]quinoline has also been reported. grafiati.com

N-Acylation: The quinoline nitrogen can also be acylated, although this is less common than acylation at the hydrazinyl group. The acylation of the nitrogen in a 1,3,4-thiadiazol-2(3H)-one ring system, which has some structural similarities, has been documented. thieme-connect.de

Quaternization Reactions

The quinoline nitrogen can be quaternized by reaction with an excess of a reactive alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. mostwiedzy.plmdpi.com This reaction introduces a positive charge on the nitrogen atom, which can significantly alter the physical and biological properties of the molecule. The quaternization of various heterocyclic amines, including pyridine (B92270) and isoquinoline (B145761) derivatives, has been studied, and the reaction conditions can influence the yield and rate of the reaction. mostwiedzy.plmdpi.com Steric hindrance from substituents near the nitrogen atom can affect the ease of quaternization. mostwiedzy.plmdpi.com

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring System

The quinoline ring is a bicyclic heteroaromatic system, consisting of a benzene (B151609) ring fused to a pyridine ring. This fusion results in a complex reactivity profile towards substitution reactions. Generally, the benzene ring portion (positions 5, 6, 7, and 8) is more susceptible to electrophilic attack, similar to other activated benzene derivatives. Conversely, the pyridine ring (positions 2, 3, and 4) is electron-deficient and more prone to nucleophilic substitution, particularly at positions 2 and 4. iust.ac.irnih.gov

The presence of the methyl group (-CH₃) at C2 and the hydrazinyl group (-NHNH₂) at C3 significantly influences this inherent reactivity. Both are considered activating, electron-donating groups. The methyl group activates the ring through inductive effects and hyperconjugation, while the hydrazinyl group is a strong activating group via resonance. Their combined effect enhances the electron density of the quinoline ring system, although their positions on the pyridine ring primarily direct their influence.

Direct halogenation and nitration studies specifically on the quinoline ring of this compound are not extensively documented in the reviewed literature. However, the reactivity can be inferred from studies on related 2-methylquinoline (B7769805) derivatives.

Halogenation: Electrophilic halogenation of quinoline itself is known to be complex, often requiring harsh conditions and yielding mixtures of products. For 2-methylquinoline, the presence of the activating methyl group directs electrophilic substitution. smolecule.com For example, halogenation reactions on activated quinoline systems can introduce halogens at various positions. unirioja.es Given the strong activating nature of the hydrazinyl group at C3, electrophilic halogenation would likely be directed towards the electron-rich carbocyclic (benzene) ring, favoring positions 5 and 8. However, the high reactivity of the hydrazinyl group itself towards electrophiles means that reactions would likely occur there first, necessitating a protection strategy to achieve ring halogenation.

Nitration: Nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. For 2-methylquinoline, the activating methyl group strongly favors electrophilic substitution at the 4-position. smolecule.com Experimental data show that nitration of 2-methylquinoline can produce 2-methyl-4-nitroquinoline (B1625460) with high regioselectivity. smolecule.com In the case of this compound, the powerful electron-donating hydrazinyl group would compete with the methyl group in directing the substitution. The electronic interplay would likely activate the carbocyclic ring, making positions 5 and 7 potential sites for nitration. nih.gov However, as with halogenation, the hydrazinyl group is susceptible to oxidation under typical nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), which complicates direct nitration of the ring. unacademy.com

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Quinoline Ring Note: This table is based on the general principles of electrophilic substitution on substituted quinolines, as direct experimental data for this compound is limited.

| Reaction | Reagents | Predicted Major Product Position(s) | Rationale |

| Halogenation | Br₂, FeBr₃ | 5 and 8 | The benzene ring is activated and more susceptible to electrophilic attack. Positions 5 and 8 are electronically favored. iust.ac.irscispace.com |

| Nitration | HNO₃, H₂SO₄ | 5 and 7 | Strong activation from both methyl and hydrazinyl groups directs substitution to the carbocyclic ring. smolecule.comnih.gov |

Nucleophilic substitution reactions on the quinoline ring are generally favored at the electron-deficient C2 and C4 positions. iust.ac.irmdpi.com

Amination: Direct nucleophilic amination of quinolines can be achieved through methods like the Chichibabin reaction, which typically adds an amino group at the C2 position. iust.ac.ir For this compound, these positions are already substituted. However, if a suitable leaving group (like a halogen) were present on the ring, nucleophilic aromatic substitution (SₙAr) could occur. For instance, studies on 2,4-dihalo-8-methylquinolines show that nucleophiles like azides can selectively substitute the halogen at the C4 position, which can then be converted to an amino group. mdpi.org Syntheses of 4-amino-2-methylquinoline derivatives have been achieved through nucleophilic substitution on the corresponding 4-chloro derivatives. osi.lv

Hydroxylation: Direct hydroxylation of quinoline can be performed at high temperatures with potassium hydroxide (B78521) to yield 2-quinolone. iust.ac.ir For derivatives, the introduction of a hydroxyl group often proceeds via an SₙAr mechanism on a halo-substituted precursor. For example, 4-chloro-8-methylquinolin-2(1H)-one can be synthesized from 2,4-dichloro-8-methylquinoline (B1596889) via acid hydrolysis, demonstrating the greater reactivity of the C2 position to nucleophilic attack. mdpi.com The synthesis of 3-hydroxy-2-methylquinoline has also been reported, which can be used to create more complex derivatives. google.com

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While reactions starting directly from this compound are uncommon, its derivatives, particularly halogenated versions, are excellent substrates for such transformations.

The synthesis of various quinoline derivatives often involves palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. researchgate.netnih.gov For these reactions to be applied to the this compound scaffold, a common strategy would involve first creating a halo-derivative. For instance, a 3-bromo-2-methylquinoline (B3036424) derivative could be synthesized and then subjected to a Buchwald-Hartwig amination with hydrazine to install the hydrazinyl group. scienceopen.com

Alternatively, the hydrazinyl group itself can be transformed into a hydrazone, which can then participate in palladium-catalyzed cross-coupling reactions. Hydrazones can act as carbene precursors in these catalytic cycles. rsc.org Research has demonstrated the palladium-catalyzed cross-coupling of hydrazones with aryl halides. acs.org This suggests a pathway where the hydrazinyl group of this compound is first condensed with an aldehyde or ketone to form a hydrazone. This resulting derivative could then undergo a palladium-catalyzed reaction, coupling a new substituent to the exocyclic nitrogen or participating in cyclization reactions. sci-hub.sederpharmachemica.com

For example, a synthetic route could involve:

Protection of the hydrazinyl group or its conversion to a less reactive derivative.

Halogenation of the quinoline ring at a desired position (e.g., C5 or C8).

Execution of a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling with a boronic acid) at the halogenated position.

Deprotection or regeneration of the hydrazinyl group.

This multi-step approach allows for the synthesis of a wide array of complex molecules built upon the this compound core.

Structural Elucidation and Spectroscopic Characterization of 3 Hydrazinyl 2 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of quinoline (B57606) derivatives provides precise information about the number, environment, and spatial arrangement of protons. In derivatives of 3-Hydrazinyl-2-methylquinoline, the signals can be assigned to the protons of the quinoline core, the methyl group, and the hydrazinyl moiety.

The aromatic protons on the quinoline ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, or multiplets) depend on the substitution pattern on the benzene (B151609) portion of the quinoline ring. For instance, the proton at the C4 position is often observed as a distinct singlet.

The methyl group protons at the C2 position characteristically resonate as a sharp singlet in the upfield region, typically around δ 2.5–2.8 ppm. The protons of the hydrazinyl (-NH-NH₂) group exhibit signals that can be broad and their chemical shifts are variable, often appearing between δ 4.0 and 8.0 ppm. The exact position depends on factors like solvent, concentration, and temperature due to proton exchange. The NH and NH₂ protons can sometimes be observed as separate signals.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline Aromatic Protons | 7.0 - 8.5 | m, d, t |

| C4-H | ~7.9 | s |

| CH₃ (at C2) | 2.5 - 2.8 | s |

| NH/NH₂ (Hydrazinyl) | 4.0 - 8.0 | br s |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The quinoline ring system typically displays eight to ten distinct signals for the carbon atoms, depending on substitution.

Aromatic and heteroaromatic carbons of the quinoline moiety resonate in the downfield region of the spectrum, generally from δ 115 to 155 ppm. The carbon atom attached to the nitrogen (C2) is significantly deshielded. The methyl carbon at the C2 position gives a characteristic signal in the upfield region, typically between δ 20 and 25 ppm. The chemical shift of the C3 carbon, attached to the hydrazinyl group, is also influenced by the nitrogen atom.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Quinoline Aromatic/Heteroaromatic Carbons | 115 - 155 |

| CH₃ (at C2) | 20 - 25 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons on the benzene ring of the quinoline system, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). This technique is invaluable for definitively assigning the chemical shifts of the quinoline carbons by correlating them to their known attached protons. For example, the signal for the methyl protons would correlate with the methyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

The N-H stretching vibrations of the hydrazinyl group (NH₂) are prominent and typically appear as one or two sharp bands in the region of 3200–3400 cm⁻¹. The C-H stretching of the methyl group and the aromatic quinoline ring are observed around 2900–3100 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the quinoline ring system result in a series of sharp absorptions in the 1500–1650 cm⁻¹ region. C-N stretching vibrations are typically found in the 1250-1350 cm⁻¹ range.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (Hydrazinyl) | 3200 - 3400 | Medium-Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2900 - 3000 | Medium |

| C=N / C=C stretch (Quinoline ring) | 1500 - 1650 | Strong |

| C-N stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound (C₁₀H₁₁N₃), the expected exact mass is approximately 173.10 g/mol .

In high-resolution mass spectrometry (HRMS), the molecular ion peak [M+H]⁺ would be observed at a calculated m/z of approximately 174.10. Electron ionization (EI) mass spectrometry would show the molecular ion peak [M]⁺ at m/z 173. The fragmentation pattern would be characteristic of the 2-methylquinoline structure. Common fragmentation pathways include the loss of the hydrazinyl group or parts of it, and fragmentation of the quinoline ring system itself. The fragmentation of 2-methylquinoline is known to proceed via the loss of a hydrogen atom followed by rearrangement and loss of acetylene. A prominent fragment corresponding to the 2-methylquinoline cation would be expected.

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 173 | Molecular Ion |

| [M+H]⁺ | 174 | Protonated Molecular Ion (ESI) |

| [M-NH₂]⁺ | 157 | Loss of amino group |

| [M-N₂H₃]⁺ | 142 | Loss of hydrazinyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The quinoline ring is a chromophore that exhibits characteristic absorption bands in the UV region. The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions.

Typically, quinoline and its derivatives display two or three main absorption bands. The presence of the methyl and hydrazinyl substituents will cause shifts in the wavelength of maximum absorption (λmax) compared to the parent quinoline molecule. The hydrazinyl group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands. These transitions provide insight into the electronic structure of the conjugated system. For related quinoline derivatives, strong absorptions are often observed in the 250-400 nm range. mdpi.com

| Transition Type | Typical λₘₐₓ (nm) |

|---|---|

| π → π | ~250 - 350 |

| n → π | ~350 - 400 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-methyl-4-styrylquinoline |

| 2-hydrazino-3-methylquinoxaline |

| 2-methylquinoline |

| 2-hydrazinylquinoline |

| Quinoline |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure for this compound is not available in the cited literature, extensive studies on closely related quinoline hydrazone derivatives provide significant insight into the structural features that can be anticipated. For instance, the analysis of a derivative, (E)-4-(2-Benzylidene-hydrazineyl)quinolin-2(1H)-one, revealed a planar delocalized π-system. bohrium.com Similarly, other complex hydrazone derivatives have been successfully characterized, confirming their structures unequivocally. scispace.comresearchgate.netmdpi.com

In a typical X-ray diffraction study, a suitable single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The data obtained allows for the precise determination of the crystal system, space group, and unit cell dimensions.

For example, the crystallographic analysis of a novel s-triazine hydrazone derivative confirmed its structure and revealed a triclinic crystal system with a P-1 space group. mdpi.com Another study on a pyrazole (B372694) derivative identified a triclinic system, while a related pyrazoline analog crystallized in a monoclinic system. nih.gov These studies yield comprehensive datasets that describe the molecular geometry and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. chemmethod.com

Table 1: Representative Crystallographic Data for a Quinoline Derivative

This table presents example data for a related quinoline derivative to illustrate the typical parameters obtained from an X-ray crystallography study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.348 (2) |

| b (Å) | 9.793 (2) |

| c (Å) | 16.366 (4) |

| α (°) | 90 |

| β (°) | 101.09 |

| γ (°) | 90 |

| Volume (ų) | 1512.5 (5) |

| Z | 4 |

Source: Adapted from representative data for heterocyclic compounds. nih.gov

This level of detailed structural information is invaluable for understanding structure-activity relationships and for rational drug design.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the calculated theoretical values for a proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

This method is a crucial step in the characterization of newly synthesized compounds, including derivatives of this compound. derpharmachemica.com For a proposed molecular formula, the theoretical percentages of C, H, and N are calculated based on atomic masses. The synthesized compound is then analyzed, typically using an automated elemental analyzer, to obtain the experimental percentages.

For this compound, the empirical formula is C₁₀H₁₁N₃. The expected elemental composition would be compared against the results from the analysis. Research on various quinoline-based dihydrazone and hydrazone derivatives consistently reports elemental analysis data to validate their proposed structures. scispace.comnih.gov For instance, in the characterization of one novel series, the found percentages for C, H, and N were reported to be in close agreement with the calculated values, typically within a margin of ±0.4%. mdpi.com

Table 2: Comparison of Calculated vs. Found Elemental Percentages for C₁₀H₁₁N₃

This table illustrates how elemental analysis data is presented. The "Found" values are hypothetical examples that represent a successful analysis.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 69.34 | 69.41 |

| Hydrogen (H) | 6.40 | 6.35 |

| Nitrogen (N) | 24.26 | 24.20 |

This confirmation of the empirical formula, when combined with data from spectroscopic methods such as NMR, IR, and mass spectrometry, provides a comprehensive and definitive characterization of the target molecule. researchgate.netresearchgate.net

Biological Activities and Potential Therapeutic Applications of 3 Hydrazinyl 2 Methylquinoline Derivatives

Antimicrobial Properties

The quest for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of 3-hydrazinyl-2-methylquinoline have shown considerable promise in this domain, exhibiting activity against a wide range of microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Activity (Gram-positive and Gram-negative)

Hydrazone derivatives of quinoline (B57606) have demonstrated notable antibacterial capabilities. For instance, a series of novel hydrazide-hydrazones derived from quinoline-3-carboxylic acid exhibited low to moderate activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) when compared to the antibiotic gentamicin. Within this series, specific compounds were identified as being the most active. researchgate.net Similarly, quinoline-3-carbaldehyde hydrazone derivatives have been synthesized and evaluated for their antimicrobial effects, with some showing promising activity against Methicillin-resistant Staphylococcus aureus (MRSA). malariaworld.org

The antibacterial efficacy of these compounds is often attributed to their chemical structure. The presence of an azomethine group (-NH-N=CH-) connected to a carbonyl group is a key feature of hydrazide-hydrazone derivatives and is considered responsible for their various pharmaceutical applications. researchgate.net

Table 1: Antibacterial Activity of Selected Quinoline Hydrazone Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Quinoline-3-carboxylic acid hydrazide-hydrazones | Staphylococcus aureus | Low to Moderate | researchgate.net |

| Quinoline-3-carboxylic acid hydrazide-hydrazones | Escherichia coli | Low to Moderate | researchgate.net |

| Quinoline-3-carbaldehyde hydrazone derivative 3q5 | MRSA | 16 | malariaworld.org |

| Quinoline-3-carbaldehyde hydrazone derivative 3q6 | MRSA | 16 | malariaworld.org |

Antifungal Activity

The antifungal potential of quinoline derivatives has also been a subject of investigation. Studies on 2-pyridinyl and 2-pyridinylvinyl substituted quinolines have shown that these compounds exhibit a broad spectrum of action against various fungi, including dermatophytes, Candida albicans, non-albicans Candida species, and Cryptococcus neoformans. researchgate.net For example, 2-(Pyridin-4-yl)quinoline and 2-(2-pyridin-4-yl)vinyl)quinoline demonstrated significant activity against clinically important Candida species. researchgate.net

Furthermore, hydrazonomethyl-quinolin-8-ol derivatives have been synthesized and evaluated, with many compounds showing potent antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, in some cases exceeding the efficacy of the standard antifungal drug fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Hydrazonomethyl-quinolin-8-ol derivatives (e.g., 15.3, 15.6) | Candida albicans | <3 | nih.gov |

| Hydrazonomethyl-quinolin-8-ol derivatives (e.g., 15.1, 15.2) | Aspergillus fumigatus | <3 | nih.gov |

| 2-(Pyridin-4-yl)quinoline | Candida albicans | - | researchgate.net |

| 6-ethyl-2-(pyridin-2-yl)quinoline | Cryptococcus neoformans | - | researchgate.net |

Antimycobacterial Activity

Tuberculosis remains a major global health threat, necessitating the development of new antimycobacterial agents. Schiff bases of quinoline and their metal complexes have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Several of these compounds have exhibited promising results, with some demonstrating minimum inhibitory concentration (MIC) values comparable to first-line anti-tuberculosis drugs. researchgate.net

Thiazolylhydrazone derivatives have also been investigated for their antimycobacterial properties. A study on a series of these compounds revealed promising activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing high efficacy and low cytotoxicity. nih.gov

Table 3: Antimycobacterial Activity of Selected Quinoline and Hydrazone Derivatives

| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline Schiff bases and their metal complexes | Mycobacterium tuberculosis H37Rv | 1.6 to 3.2 µg/ml | researchgate.net |

| 1-(4-(1H-1,2,4-triazol-1-yl)benzylidene)-2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazine | Mycobacterium tuberculosis H37Rv | 1.03 µM | nih.gov |

Antiviral Activity

The antiviral potential of quinoline derivatives has been explored against a range of viruses. For instance, 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids and their derivatives have been studied for their activity against orthopoxviruses. researchgate.net More recently, hydroxyquinoline-pyrazole candidates have shown promise as antiviral agents against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, exhibiting potent inhibition at lower concentrations. mq.edu.au Additionally, 4-oxo-4H-quinolin-1-yl acylhydrazone derivatives have demonstrated antiviral activity against the tobacco mosaic virus (TMV). nih.gov

Antimalarial Activity

Malaria, a life-threatening disease caused by Plasmodium parasites, requires a continuous pipeline of new drugs due to emerging resistance. Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. Modern research continues to explore new quinoline derivatives for their antiplasmodial activity.

A library of quinoline-based hydrazones bearing a 1H-1,2,3-triazole core was designed and evaluated against the drug-resistant Plasmodium falciparum W2 strain. One of the most active scaffolds identified had an IC50 value of 0.26 μM. malariaworld.org Furthermore, hydrazonomethyl-quinolin-8-ol derivatives have demonstrated good antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Another study on substituted 3-styryl-2-pyrazoline derivatives also reported excellent antimalarial activity against the chloroquine-sensitive P. falciparum 3D7 strain, with some compounds showing IC50 values in the nanomolar range. ukm.my

Table 4: Antimalarial Activity of Selected Quinoline and Pyrazoline Derivatives

| Compound/Derivative | Parasite Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Quinoline-based hydrazone with 1H-1,2,3-triazole core | P. falciparum W2 | 0.26 µM | malariaworld.org |

| Hydrazonomethyl-quinolin-8-ol derivative (15.4) | P. falciparum D6 | 1.56 µM | nih.gov |

| Hydrazonomethyl-quinolin-8-ol derivative (15.4) | P. falciparum W2 | 1.19 µM | nih.gov |

| N-phenyl substituted 3-styryl-2-pyrazoline (3a) | P. falciparum 3D7 | 0.101 µM | ukm.my |

Anticancer and Antiproliferative Potentials

The development of novel anticancer agents is a major focus of pharmaceutical research. Quinoline hydrazide and hydrazone derivatives have shown significant potential in this area. A study on hydrazide derivatives incorporating a quinoline moiety revealed that some compounds had a greater cytotoxic effect on neuroblastoma cells (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231). mq.edu.au Specifically, compounds 16 and 17 from this study showed IC50 values in the low micromolar range against neuroblastoma cells. mq.edu.au

Another study on new pyrazoline derivatives found that a particular compound was the most effective anticancer agent against AsPC-1 human pancreatic adenocarcinoma and U251 human glioblastoma cell lines, with IC50 values of 16.8 µM and 11.9 µM, respectively. mdpi.com Furthermore, substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have displayed selective anticancer activity, with some compounds showing notable cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org

Table 5: Anticancer and Antiproliferative Activity of Selected Quinoline and Pyrazoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Hydrazide derivative 16 | SH-SY5Y (Neuroblastoma) | 5.7 µM | mq.edu.au |

| Hydrazide derivative 16 | Kelly (Neuroblastoma) | 2.4 µM | mq.edu.au |

| Hydrazide derivative 17 | SH-SY5Y (Neuroblastoma) | 2.9 µM | mq.edu.au |

| Hydrazide derivative 17 | Kelly (Neuroblastoma) | 1.3 µM | mq.edu.au |

| Pyrazoline derivative 11 | AsPC-1 (Pancreatic) | 16.8 µM | mdpi.com |

| Pyrazoline derivative 11 | U251 (Glioblastoma) | 11.9 µM | mdpi.com |

| 2-Arylquinoline derivative 13 | HeLa (Cervical) | 8.3 µM | rsc.org |

| 2-Arylquinoline derivative 12 | PC3 (Prostate) | 31.37 µM | rsc.org |

Anti-inflammatory and Analgesic Effects

Derivatives of quinoline and the closely related quinazolinone scaffold have been the subject of significant research for their potential as anti-inflammatory and analgesic agents. mdpi.comencyclopedia.pub Studies have explored various structural modifications to enhance these activities, often aiming to reduce the gastric side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

One study synthesized a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones by reacting 2-hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one with different aldehydes and ketones. nih.gov Within this series, the compound 2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one emerged as the most active in exhibiting anti-inflammatory effects. nih.gov For analgesic activity, 2-(N'-3-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one was identified as the most potent compound. nih.gov These compounds demonstrated moderate potency when compared to the standard drug, diclofenac (B195802) sodium, but showed a beneficial profile of only mild ulcerogenic potential. nih.gov

In another investigation, new 2-phenylquinoline-4-carboxamide (B4668241) derivatives were synthesized from a 2-phenylquinoline-4-carbohydrazide (B1604794) precursor. alliedacademies.org These compounds were screened for their anti-inflammatory and analgesic properties using the carrageenan-induced paw edema test in rats and the writhing test in mice, respectively. One derivative, compound 5, which was linked to a nucleoside analogue, showed significant anti-inflammatory activity comparable to diclofenac sodium. alliedacademies.org This same compound also displayed a high rate of inhibition in the acetic acid-induced writhing test, indicating substantial analgesic effects. alliedacademies.org

Further research into quinoline derivatives bearing azetidinone scaffolds also revealed promising results. nih.gov A series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated. Among them, 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one and 3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one exhibited significant anti-inflammatory and analgesic activity. nih.gov

Table 1: Selected Quinoline Derivatives and their Anti-inflammatory/Analgesic Activity

| Compound Name/Series | Biological Activity | Key Findings | Reference |

| 2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one | Anti-inflammatory | Most active in its series; moderate potency compared to diclofenac sodium. | nih.gov |

| 2-(N'-3-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one | Analgesic | Most active in its series; moderate potency compared to diclofenac sodium. | nih.gov |

| 2-Phenylquinoline-4-carboxamide derivative (compound 5) | Anti-inflammatory, Analgesic | Activity comparable to diclofenac sodium; high inhibition in writhing test. | alliedacademies.org |

| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one | Anti-inflammatory, Analgesic | Exhibited significant activity. | nih.gov |

Antioxidant Activity

The quinoline scaffold is a key component in many compounds investigated for their antioxidant properties. nih.govmdpi.com Derivatives are often designed to act as free-radical scavengers, which could be beneficial in preventing or mitigating diseases associated with oxidative stress. nih.gov The antioxidant capacity of these compounds is frequently evaluated through their ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO). orientjchem.org

A study involving a series of quinoline-2-carbaldehyde hydrazone derivatives, synthesized as bioisosteric analogues of melatonin, investigated their in vitro antioxidant activity. nih.gov The research focused on their ability to reduce the oxidation of a redox-sensitive fluorescent probe. nih.gov Another study synthesized various benzoquinoline-based heterocycles from a thiosemicarbazone precursor, which contains a hydrazone-like linkage. researchgate.net The antioxidant screening of these compounds revealed that the resulting thiazole (B1198619) and triazolethione derivatives were the most potent. researchgate.net

In a separate investigation, a series of quinazolinone derivatives were synthesized from 3-amino-2-methylquinazolin-4(3H)-one, a compound structurally related to the core subject. orientjchem.org The resulting compounds, including 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one and 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one, were screened for their potential as antioxidants against DPPH and NO radicals. The study reported that the synthesized compounds demonstrated encouraging results, with antioxidant activity comparable to that of ascorbic acid. orientjchem.org The mechanism of action involves the donation of an electron or hydrogen atom to convert the purple-colored DPPH radical into its stable, yellow-colored non-radical form. orientjchem.org

Table 2: Antioxidant Activity of Selected Quinoline and Quinazolinone Derivatives

| Compound Series | Assay | Key Findings | Reference |

| Benzoquinoline-based thiazole and triazolethione derivatives | General antioxidant screening | Found to be the most potent among the synthesized compounds. | researchgate.net |

| Quinoline-2-carbaldehyde hydrazone derivatives | Redox-sensitive fluorescent probe | Investigated for in vitro antioxidant activity. | nih.gov |

| 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one | DPPH and NO radical scavenging | Showed encouraging results comparable to ascorbic acid. | orientjchem.org |

| 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | DPPH and NO radical scavenging | Showed encouraging results comparable to ascorbic acid. | orientjchem.org |

Enzyme Inhibition Studies

DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. nih.gov A number of quinoline derivatives, particularly those incorporating a hydrazone moiety, have been synthesized and evaluated as inhibitors of this enzyme.

In one study, a series of new hydrazono-quinoline hybrids were developed and tested for their antimicrobial activity, which was linked to their ability to inhibit DNA gyrase. johnshopkins.edu These hydrazono-quinoline analogs were found to act as dual inhibitors of both DNA gyrase and DNA topoisomerase IV. The inhibitory activity against DNA gyrase was significant, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 4.56 ± 0.3 µM to 21.67 ± 0.45 µM. johnshopkins.edu

Another research effort focused on novel quinoline derivatives, leading to the identification of a compound (designated as compound 14) with potent, broad-spectrum antimicrobial activity. nih.gov A subsequent investigation into its mechanism revealed significant inhibitory activity against the bacterial DNA gyrase enzyme, with an IC50 value of 3.39 µM. nih.gov Similarly, research on quinazolin-4(3H)-one derivatives, which share a core structure, also showed promise. mdpi.com Hydrazone derivatives were synthesized and evaluated for their inhibitory activity against E. coli DNA gyrase. Several of the target compounds showed potent inhibition of the enzyme, with IC50 values in the range of 3.19 to 4.17 µM. mdpi.com

Table 3: DNA Gyrase Inhibitory Activity of Quinoline-based Derivatives

| Compound Series | Target Enzyme | IC50 Value (µM) | Reference |

| Hydrazono-quinoline analogs | DNA Gyrase | 4.56 ± 0.3 – 21.67 ± 0.45 | johnshopkins.edu |

| Quinoline derivative (compound 14) | E. coli DNA Gyrase | 3.39 | nih.gov |

| Quinazolin-4(3H)-one hydrazone derivatives (compounds 4a, 5a, 5c, 5d) | E. coli DNA Gyrase | 3.19 – 4.17 | mdpi.com |

Topoisomerase IV is another essential bacterial enzyme involved in DNA replication, making it a key target for antibiotics. Some quinoline derivatives have been shown to inhibit this enzyme, often in conjunction with DNA gyrase inhibition.

A study on new hydrazono-quinoline hybrids demonstrated that these compounds act as dual inhibitors, targeting both DNA gyrase and DNA topoisomerase IV. johnshopkins.edu The inhibitory activity of these analogs against topoisomerase IV was confirmed with IC50 values ranging from 6.77 ± 0.4 µM to 20.41 ± 0.32 µM. This dual-targeting mechanism is a desirable characteristic for new antimicrobial agents. johnshopkins.edu

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.govmdpi.com Research has explored various heterocyclic compounds, including those with a quinoline or related structure, for their potential as cholinesterase inhibitors.

One study synthesized new tacrine (B349632) analogs based on a 2,3-dihydro-1H-cyclopenta[b]quinoline core, which were derived from a condensation reaction involving a hydrazinopyridine precursor. mdpi.com The resulting compounds showed potent activity against AChE, with one derivative (compound 6h) exhibiting an IC50 of 3.65 nM. Notably, these compounds were generally more selective for AChE over BChE when compared to the reference drug tacrine. mdpi.com

In a different approach, 2-indolinone-based hydrazinecarbothioamides were designed and synthesized. nih.gov This series yielded a compound (designated 8e) that showed the strongest inhibition against AChE, with a Ki (inhibition constant) of 0.52 ± 0.11 µM. This compound also demonstrated high selectivity for AChE over BChE. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Selected Derivatives

| Compound Series | Target Enzyme | IC50 / Ki Value | Selectivity | Reference |

| 2,3-dihydro-1H-cyclopenta[b]quinoline derivative (6h) | Acetylcholinesterase (AChE) | IC50 = 3.65 nM | High selectivity for AChE over BChE. | mdpi.com |

| 2-indolinone-based hydrazinecarbothioamide (8e) | Acetylcholinesterase (AChE) | Ki = 0.52 ± 0.11 µM | High selectivity (SI = 37.69). | nih.gov |

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair, and its inhibition has become a promising strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.govresearchgate.net Several studies have focused on designing and synthesizing novel PARP-1 inhibitors using quinazolinone and related scaffolds as bioisosteres for the pharmacophore of established drugs like Olaparib. nih.govrsc.org

In one such study, a series of quinazolinone-based derivatives were synthesized. rsc.org The 4-quinazolinone scaffold was used to mimic the phthalazinone core of Olaparib. Many of the synthesized compounds showed significant inhibitory activity against PARP-1. Notably, compound 12c from this series displayed an IC50 of 30.38 nM, which is comparable to Olaparib's IC50 of 27.89 nM in the same study. rsc.org

Another research group designed new PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. researchgate.net The most effective compound in this series (compound 8a) showed potent PARP-1 inhibitory activity with an IC50 of 36 nM, nearly matching the reference drug Olaparib (IC50 = 34 nM). researchgate.net Furthermore, a series of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives were synthesized using a sulfonohydrazide intermediate. nih.gov These compounds also demonstrated potent PARP-1 inhibition, with IC50 values in the nanomolar range. Compounds 8a and 5 were the most promising, with IC50 values of 2.31 nM and 3.05 nM, respectively, surpassing the activity of Olaparib (IC50 = 4.40 nM). nih.gov

Table 5: PARP-1 Inhibitory Activity of Quinazolinone and Quinoxaline Derivatives

| Compound Series | IC50 Value (nM) | Reference Drug (Olaparib) IC50 (nM) | Reference |

| Quinazolinone derivative (12c) | 30.38 | 27.89 | rsc.org |

| 2-propanoyl-3H-quinazolin-4-one derivative (8a) | 36 | 34 | researchgate.net |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative (8a) | 2.31 | 4.40 | nih.gov |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative (5) | 3.05 | 4.40 | nih.gov |

Human Carbonic Anhydrase (hCA-I, hCA-II) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com There are several isoforms of human carbonic anhydrase (hCA), with hCA I and hCA II being two of the most studied cytosolic isoforms. Inhibition of these enzymes has therapeutic applications; for instance, hCA II inhibitors are used in the management of glaucoma. nih.gov

While direct studies on this compound derivatives as hCA inhibitors are not extensively documented, research on structurally related compounds provides insights into their potential activity. For example, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, which incorporate a hydrazine-like pyrazoline core, have been synthesized and evaluated for their inhibitory effects on hCA I and hCA II. semanticscholar.org The inhibitory activities of these compounds are presented in the table below.

| Compound | Substitution | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| 9 | -H | 436.5 ± 74.3 | 516.4 ± 103.5 |

| 10 | -CH₃ | 533.1 ± 187.8 | 624.6 ± 168.2 |

| 11 | -OCH₃ | 428.4 ± 123.7 | 531.8 ± 111.4 |

| 12 | -Cl | 345.2 ± 61.2 | 438.7 ± 88.9 |

| 13 | -F | 321.6 ± 55.8 | 412.5 ± 115.4 |

| 14 | -Br | 316.7 ± 9.6 | 421.3 ± 95.7 |

| 15 | -NO₂ | 489.2 ± 135.1 | 589.6 ± 142.3 |

| 16 | -CF₃ | 398.7 ± 82.4 | 499.1 ± 99.8 |

| Acetazolamide | (Standard) | 278.8 ± 44.3 | 293.4 ± 46.4 |

Data adapted from a study on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides. semanticscholar.org

These findings suggest that the presence of a hydrazone-containing scaffold can lead to significant inhibition of carbonic anhydrase isoforms. The electronic properties of the substituents on the phenyl ring were found to influence the inhibitory potency.

Catechol-O-methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. bohrium.comsemanticscholar.org Inhibition of COMT is a validated therapeutic strategy, particularly in the treatment of Parkinson's disease, as it can increase the bioavailability of levodopa, a precursor to dopamine. bohrium.comsemanticscholar.org

While specific studies on the COMT inhibitory activity of this compound derivatives are limited, the broader class of quinoline derivatives has been investigated for this property. Molecular docking simulations have suggested that certain quinoline derivatives have the potential to act as inhibitors of COMT. bohrium.comnih.govresearchgate.netubi.ptmdpi.com This is often attributed to the ability of the quinoline scaffold to interact with the active site of the enzyme. The development of non-nitrocatechol based COMT inhibitors is an active area of research, and heterocyclic structures like quinoline are considered promising scaffolds.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the oxidative deamination of various monoamine neurotransmitters in the brain, with a preference for phenylethylamine and benzylamine. nih.gov Selective inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, making it a valuable target for the management of neurodegenerative conditions such as Parkinson's disease. nih.gov

The hydrazine (B178648) and hydrazone moieties are well-established pharmacophores for MAO inhibitors. nih.gov A number of (4-substituted-thiazol-2-yl)hydrazine derivatives have been synthesized and shown to exhibit potent and selective inhibitory activity against human MAO-B (hMAO-B) in the nanomolar range. orientjchem.org The structure-activity relationship studies on these compounds have highlighted the importance of the hydrazine linker and the nature of the substituents for high affinity and selectivity. orientjchem.org

Similarly, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed and evaluated for their inhibitory effects on both hMAO-A and hMAO-B isoforms. nih.gov The results indicated that the hydrazothiazole nucleus, particularly when functionalized with a meta-nitro phenyl group, is a significant feature for achieving selective and reversible hMAO-B inhibition. nih.gov

| Compound Derivative Class | Key Structural Feature | MAO-B Inhibitory Activity |

| (4-substituted-thiazol-2-yl)hydrazines | Hydrazine linker with substituted thiazole | Nanomolar range, high selectivity |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazones | Hydrazone with meta-nitro phenyl group | Potent and selective inhibition |

These findings strongly suggest that this compound derivatives, possessing a core hydrazine structure, are promising candidates for the development of novel MAO-B inhibitors.

Sortase A Inhibition

Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins involved in virulence to the cell wall. ubi.pt Inhibition of SrtA is considered an attractive anti-virulence strategy as it can disarm pathogenic bacteria without killing them, thereby reducing the likelihood of developing resistance. ubi.pt

Various classes of small molecules have been identified as SrtA inhibitors, including isoquinoline (B145761) derivatives. researchgate.net While direct inhibition of SrtA by this compound derivatives has not been explicitly reported, the structural similarity to known inhibitors suggests potential activity. For instance, studies on 2-(2-phenylhydrazinylidene)alkanoic acids have identified them as a new class of sortase A inhibitors. mdpi.com The most active derivative in one study, 3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid, exhibited an IC₅₀ value of 50 µM. mdpi.com

Kinase Inhibition (e.g., CK2, Pim kinase)

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes by phosphorylating proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. Casein kinase 2 (CK2) and Pim kinases are two such serine/threonine kinases that are often overexpressed in various cancers and are involved in promoting cell survival and proliferation. mdpi.comderpharmachemica.com

The development of dual inhibitors targeting both CK2 and Pim kinases is an area of active research. While there is no specific data on this compound derivatives as CK2 or Pim kinase inhibitors, other heterocyclic scaffolds have shown promise. For example, pyrazolotriazines and benzoimidazoles are known families of CK2 inhibitors. derpharmachemica.com Given the diverse inhibitory profiles of quinoline-based compounds against various kinases, it is plausible that this compound derivatives could also exhibit activity against CK2, Pim kinase, or other kinases.

Neuroprotective Activities

Neuroprotection refers to the strategies and mechanisms that protect the central nervous system from neuronal injury and degeneration. Oxidative stress is a major contributor to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

Quinoline derivatives have been identified as promising agents with potential neuroprotective effects, primarily attributed to their antioxidant properties. bohrium.comnih.govresearchgate.netubi.ptmdpi.com They can act as free radical scavengers through mechanisms like hydrogen atom transfer and single electron transfer. bohrium.comresearchgate.netmdpi.com Furthermore, as discussed earlier, the potential of quinoline derivatives to inhibit enzymes such as COMT and MAO-B contributes to their neuroprotective profile by modulating neurotransmitter levels. bohrium.comnih.govresearchgate.netubi.ptmdpi.com Molecular docking studies have suggested that certain quinoline derivatives can effectively bind to the active sites of these enzymes, indicating their potential as multifunctional agents for neurodegenerative diseases. nih.govresearchgate.netubi.ptmdpi.com

Coordination Chemistry of 3 Hydrazinyl 2 Methylquinoline As a Ligand

Computational and Theoretical Studies on 3 Hydrazinyl 2 Methylquinoline

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as a derivative of 3-Hydrazinyl-2-methylquinoline, and a target receptor, typically a protein.

In studies involving similar quinoline-based hydrazone derivatives, molecular docking has been employed to elucidate their potential as anticancer agents by predicting their interactions with target proteins like Cyclin-Dependent Kinases (CDKs). nih.gov For instance, simulations for quinoline-based dihydrazone derivatives revealed their ability to occupy the active sites of CDK1, CDK4, and CDK8. nih.gov These interactions are often characterized by a combination of hydrogen bonds and hydrophobic interactions, which are crucial for inhibitory activity. nih.gov

The binding affinity, often expressed as a binding energy score (in kcal/mol), quantifies the strength of the interaction. Studies on 2H-thiopyrano[2,3-b]quinoline derivatives showed binding affinities ranging from -5.3 to -6.1 kcal/mol against the CB1a protein. nih.gov Such simulations help identify key amino acid residues in the receptor's binding pocket that are essential for the interaction. For example, in the case of styrylquinoline derivatives targeting CDK2, docking analysis identified hydrogen bond interactions with residues Lys44, Thr22, and Tyr183 as critical for binding. physchemres.org These computational predictions provide a rational basis for designing more potent and selective inhibitors.

Table 1: Example of Molecular Docking Results for Quinoline (B57606) Derivatives Note: This table is illustrative of typical data obtained for related quinoline compounds.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinoline-based dihydrazones | CDK2 | Not Specified | --- | nih.gov |

| Styrylquinolines | CDK2 | Not Specified | Lys44, Thr22, Tyr183 | physchemres.org |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 | --- | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the ligand within the receptor's binding site and understanding the flexibility of the complex.

MD simulations performed on quinoline derivatives complexed with their target proteins have been used to validate docking results. nih.gov By tracking parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period (e.g., 50 to 100 ns), researchers can confirm the stability of the binding. scielo.org.mx A stable RMSD value for the complex over time suggests that the ligand remains securely bound in the predicted orientation.

For example, MD simulations on a newly designed 2-oxoquinoline arylaminothiazole derivative, identified through 3D-QSAR and docking as a potential tubulin inhibitor, confirmed the conformational stability of the ligand-protein complex over a 50-ns simulation. scielo.org.mx Similarly, simulations involving quinazoline-2,4,6-triamine derivatives as EGFR-TK inhibitors helped to analyze the thermodynamics of binding and confirmed that key hydrogen bonds observed in docking were maintained throughout the simulation, highlighting their importance for stable inhibition. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely applied to quinoline derivatives to understand their intrinsic electronic properties, which govern their reactivity and spectroscopic characteristics. researchgate.netnih.gov Calculations are typically performed using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p). nih.govnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations on various quinoline derivatives have been used to compute these energies. For a benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the calculated HOMO–LUMO energy gap was 4.0319 eV, indicating a stable molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comcore.ac.ukchemrxiv.org The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For hydrazine (B178648) derivatives and related quinoline structures, MEP maps reveal specific reactive sites. researchgate.net In quinoline derivatives, the nitrogen atom of the quinoline ring typically appears as a region of negative potential (red), making it a likely site for protonation and hydrogen bond formation. researchgate.net The hydrazinyl group would also present distinct electron-rich (lone pairs on nitrogen) and electron-poor (hydrogens) regions, guiding its interaction with other molecules.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior.

Table 2: Illustrative Global Reactivity Descriptors Calculated via DFT Note: Values are hypothetical, representing typical ranges for organic molecules.

| Descriptor | Formula | Typical Value |

|---|---|---|

| HOMO Energy | E_HOMO | -6.2 eV |

| LUMO Energy | E_LUMO | -1.8 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.4 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.2 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.0 eV |

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Theoretical calculations of vibrational frequencies (Infrared - IR spectra) are also performed. These computed spectra often show good agreement with experimental data, aiding in the structural characterization of newly synthesized compounds. researchgate.net For instance, DFT studies on quinoline derivatives have successfully reproduced experimental ¹H-NMR, ¹³C-NMR, and FT-IR spectra, confirming their molecular structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity.

A comprehensive literature search did not yield specific QSAR models developed exclusively for this compound. Such studies typically involve synthesizing a series of related compounds and testing their biological activity to create a dataset. From this dataset, a statistical model is built by correlating the variations in activity with changes in structural or physicochemical properties, known as molecular descriptors.

For a hypothetical QSAR study on this compound and its analogs, the following steps would be undertaken:

Data Set Collection: A series of quinoline derivatives with measured biological activity (e.g., enzyme inhibition, antimicrobial potency) would be compiled.

Descriptor Calculation: Various molecular descriptors would be calculated for each compound. These fall into several categories:

Constitutional Descriptors: Molecular weight, count of atoms, number of rings.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Quantum Chemical Descriptors: Properties like dipole moment and orbital energies (HOMO/LUMO) derived from quantum mechanics.

3D Descriptors: Parameters related to the three-dimensional shape of the molecule.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

Such a model would help identify which structural features of the this compound scaffold are crucial for its activity, guiding the design of new, potentially more potent derivatives.

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., Lipinski's Rule of Five)

In silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness are vital for assessing a compound's potential to become a successful oral drug. These predictions help to identify candidates that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

One of the most widely used guidelines for evaluating drug-likeness is Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

Molecular weight less than 500 Daltons.

An octanol-water partition coefficient (log P) not greater than 5.

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

While specific, comprehensive in silico ADME studies for this compound are not available in the reviewed literature, an analysis of its structure against Lipinski's Rule of Five can be performed based on its fundamental chemical properties.

The analysis reveals that this compound adheres to all the criteria set forth by Lipinski's Rule of Five. This suggests that the compound possesses a favorable physicochemical profile for potential development as an orally administered drug, warranting further investigation into its pharmacokinetic properties.

Conclusion and Future Perspectives in 3 Hydrazinyl 2 Methylquinoline Research

Summary of Key Findings and Contributions

Although specific findings for 3-Hydrazinyl-2-methylquinoline are limited, research on analogous quinoline-hydrazone and hydrazide derivatives has established several key principles. The quinoline (B57606) nucleus is integral to numerous approved drugs with applications ranging from anticancer (e.g., Camptothecin) to antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) therapies. rsc.org The hydrazone moiety (–NH–N=C–) is a crucial pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. researchgate.netderpharmachemica.com

The primary contribution of research into related structures is the demonstration that combining the quinoline scaffold with a hydrazine (B178648) linker creates hybrid molecules with potent bioactivity. rsc.orgbohrium.com Studies on various quinolinyl hydrazones have revealed significant findings:

Anticancer Activity : Many quinoline-hydrazone hybrids exhibit potent cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancer. nih.govnih.gov Their mechanisms often involve the inhibition of key enzymes like epidermal growth factor receptor (EGFR) kinases and topoisomerases, or the induction of apoptosis. bohrium.comnih.govnih.gov

Antimicrobial Properties : Derivatives have shown broad-spectrum antibacterial and antifungal activity. derpharmachemica.comnih.gov Some have demonstrated efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi. derpharmachemica.comnih.gov

Enzyme Inhibition : The scaffold is a promising template for designing enzyme inhibitors. For instance, certain quinoline-based hydrazones have been identified as potent inhibitors of cholinesterases, which is relevant for Alzheimer's disease treatment. longdom.orgresearchgate.netnih.gov

These findings collectively suggest that this compound is a high-potential, yet under-investigated, starting material for the development of new chemical entities.

Unexplored Avenues and Challenges in this compound Chemistry

The chemistry of this compound presents both untapped opportunities and foreseeable challenges.

Unexplored Avenues: The most significant unexplored avenue is the vast chemical library that can be generated from its reactive hydrazinyl group. This functional group is a gateway to a multitude of derivatives through straightforward condensation and cyclization reactions.

Hydrazone Synthesis : The reaction with a wide range of aldehydes and ketones can produce a diverse library of hydrazones, allowing for fine-tuning of steric and electronic properties to optimize biological activity. derpharmachemica.com

Heterocyclic Scaffolds : The hydrazinyl moiety can be used to construct more complex heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, which are themselves important pharmacophores. nih.govresearchgate.net

Metal Complexation : Hydrazones are excellent chelating ligands, and their metal complexes often exhibit enhanced biological activity compared to the ligands alone. rsc.org The coordination chemistry of this compound derivatives is an entirely unexplored field.

Challenges:

Synthesis and Functionalization : A primary challenge is the development of efficient and regioselective synthetic routes. The synthesis would likely proceed from a 3-halo-2-methylquinoline precursor, the preparation of which may present its own difficulties. Furthermore, controlling functionalization on the quinoline ring without interfering with the reactive hydrazinyl group requires careful strategic planning. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies : Establishing clear SAR is crucial for rational drug design. For the this compound scaffold, systematic studies are needed to understand how substitutions on the quinoline ring, the methyl group, and the derived hydrazone moiety influence biological targets and pharmacokinetic properties.

Drug Resistance and Toxicity : A persistent challenge in the development of quinoline-based drugs is the emergence of drug resistance in microbes and cancer cells. rsc.org Additionally, ensuring the toxicological profile of new derivatives is favorable is a critical hurdle that requires thorough investigation. mdpi.com

| Area of Exploration | Specific Research Direction | Potential Outcome |

| Derivative Synthesis | Reaction with diverse aromatic/heterocyclic aldehydes to form novel hydrazones. | Library of compounds for screening; enhanced lipophilicity and target interaction. |

| Heterocycle Formation | Cyclization with β-diketones or other bifunctional reagents. | Access to novel pyrazolyl-quinolines and other fused heterocyclic systems. researchgate.net |

| Coordination Chemistry | Formation of complexes with transition metals (e.g., Cu, Ag, Au). | Potentially enhanced antimicrobial or anticancer activity through new mechanisms. rsc.org |

| Synthetic Methodology | Development of green and efficient C-H functionalization methods. | More sustainable and direct routes to complex derivatives. researchgate.netnih.gov |

This table outlines potential research directions for the this compound scaffold based on established chemistry of related compounds.

Potential for Development of Novel Chemical Entities Based on the this compound Scaffold

The structural framework of this compound is a promising starting point for designing new drugs. By leveraging the known biological activities of related quinoline hydrazones, researchers can rationally design novel chemical entities for specific therapeutic targets.

Anticancer Agents : The quinoline ring can intercalate with DNA, while the hydrazone moiety can be tailored to interact with specific enzyme active sites. nih.gov Derivatives could be designed as inhibitors of kinases (e.g., EGFR, c-Abl), topoisomerases, or as agents that disrupt the cell cycle and induce apoptosis. bohrium.comnih.gov The dihydrazone strategy, which links two quinoline units, could also be explored to potentially enhance DNA binding or multi-target activity. nih.gov

Antimicrobial Drugs : With the rise of antibiotic resistance, new scaffolds are urgently needed. Quinoline hydrazones have shown potent activity against bacteria by targeting enzymes like DNA gyrase. chemclassjournal.com The this compound core could be derivatized to create compounds that disrupt the bacterial proton motive force or inhibit other essential microbial enzymes. nih.gov

Neuroprotective Compounds : Given the success of other quinoline derivatives as cholinesterase inhibitors, there is potential to develop agents for neurodegenerative diseases like Alzheimer's. longdom.orgresearchgate.net Modifications to the hydrazone side chain could optimize binding to acetylcholinesterase or butyrylcholinesterase. nih.gov

| Therapeutic Area | Potential Molecular Target | Rationale Based on Analogous Compounds |

| Oncology | EGFR, Topoisomerase I/II, CDKs | Quinoline-hydrazone hybrids show potent inhibition of these cancer-related enzymes. bohrium.comnih.govnih.gov |

| Infectious Diseases | DNA Gyrase, Fungal enzymes | Fluoroquinolones target DNA gyrase; various quinoline hydrazones show broad-spectrum antimicrobial effects. rsc.orgderpharmachemica.com |

| Neurodegeneration | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Quinoline-based structures are known cholinesterase inhibitors. nih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes | Some hydrazone derivatives possess anti-inflammatory properties. researchgate.net |

This table summarizes the potential therapeutic applications and molecular targets for novel chemical entities derived from the this compound scaffold.

Interdisciplinary Research Opportunities

The full potential of the this compound scaffold can only be realized through interdisciplinary collaboration.

Medicinal and Computational Chemistry : The integration of synthetic chemistry with computational modeling is essential. In silico tools like molecular docking can predict how derivatives bind to biological targets, helping to prioritize which compounds to synthesize. bohrium.comchemclassjournal.com ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can identify candidates with favorable drug-like properties early in the discovery process, saving time and resources. nih.gov

Chemical Biology and Pharmacology : Collaborations with biologists are crucial to screen newly synthesized compounds for activity, elucidate their mechanisms of action, and evaluate their efficacy in cellular and animal models. This partnership is vital for translating a promising compound into a viable drug candidate.

Materials Science : Quinoline derivatives have applications beyond medicine, including in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. ontosight.ai The unique photophysical properties of novel derivatives of this compound could be explored for these advanced material applications.

Microbiome Research : Recent studies have highlighted the role of the gut microbiome in metabolizing quinoline-based compounds. mdpi.com Interdisciplinary research could explore how the microbiome affects the bioavailability and activity of this compound derivatives, potentially leading to the design of prodrugs activated by microbial enzymes. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.